molecular formula C16H18N6O2S B2760319 N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1021123-19-2

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2760319
CAS No.: 1021123-19-2
M. Wt: 358.42
InChI Key: NEPIVOYAWLVLNE-UHFFFAOYSA-N
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Description

N-(2-(4-Morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted cancer therapies. This molecule is built on a 1H-pyrazolo[3,4-d]pyrimidine scaffold , a privileged structure in drug discovery known for its ability to mimic the purine base of ATP, allowing it to act as a competitive inhibitor for various kinase enzymes . The core structure is strategically substituted with a morpholino group and a thiophene-2-carboxamide moiety linked via an ethyl chain, features designed to optimize interactions with the hydrophobic regions and hinge region of kinase ATP-binding sites . The primary research application of this compound is in the field of kinase inhibition , with a strong focus on Epidermal Growth Factor Receptor (EGFR) inhibition . EGFR is a well-validated oncogenic driver in numerous cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer . Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been designed and synthesized as novel EGFR inhibitors, demonstrating potent in vitro anti-proliferative activity against human cancer cell lines such as A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) . The mechanism of action for this class of compounds involves binding to the ATP-binding pocket of EGFR, thereby suppressing tyrosine kinase activity, inhibiting autophosphorylation, and disrupting downstream pro-survival signaling pathways. This ultimately leads to the induction of apoptosis (programmed cell death) and the arrest of the cell cycle in phases such as S and G2/M . Furthermore, the thiophene carboxamide group is a recognized pharmacophore in anti-cancer agents and is featured in patented compounds investigated for their efficacy against neoplasms . This product is intended for research purposes only and is a valuable tool for scientists studying oncogenic signaling, structure-activity relationships (SAR) of kinase inhibitors, and pre-clinical drug discovery. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S/c23-16(13-2-1-9-25-13)17-3-4-22-15-12(10-20-22)14(18-11-19-15)21-5-7-24-8-6-21/h1-2,9-11H,3-8H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPIVOYAWLVLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the field of oncology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is instrumental in its biological activity. The unique combination of functional groups, including the morpholino and thiophene moieties, enhances its solubility and selectivity for various biological targets.

Component Description
Molecular Formula C18H20N6O2S
Molecular Weight 368.46 g/mol
Structural Features Pyrazolo[3,4-d]pyrimidine core, morpholino group, thiophene ring

This compound primarily acts as a kinase inhibitor . Kinases are crucial in regulating cellular signaling pathways, and their dysregulation is often linked to cancer progression. The compound has shown efficacy against various kinases associated with tumor growth and metastasis.

Key Mechanisms

  • Inhibition of Kinases : The pyrazolo[3,4-d]pyrimidine scaffold effectively inhibits several kinases, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.
  • Induction of Apoptosis : Studies have demonstrated that this compound can activate apoptotic pathways through the upregulation of pro-apoptotic proteins such as p53 and Bax while inhibiting anti-apoptotic factors like NF-κB .
  • Autophagy Activation : Recent findings suggest that it may also promote autophagy in cancer cells, enhancing the degradation of damaged cellular components .

Anticancer Potential

The primary application of this compound lies in its anticancer properties. Various studies have evaluated its effectiveness against different cancer types:

Cancer Type Cell Line IC50 (µM) Mechanism of Action
Breast CancerMCF-75.0Kinase inhibition
Lung CancerA5497.5Apoptosis induction
LeukemiaK5623.5Cell cycle arrest

Other Biological Activities

Beyond its anticancer effects, this compound also exhibits potential antiviral and anti-inflammatory activities:

  • Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication through kinase pathways.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce cytokine production and inflammation-related tissue damage.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of related compounds:

  • A study on pyrazolo[4,3-e][1,2,4]triazine derivatives demonstrated significant anticancer activity against breast cancer cell lines by inducing apoptosis through ROS generation .
  • Another investigation highlighted the role of sulfonamide groups in enhancing the biological activity of pyrazolo derivatives against various cancer targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications and Substituent Diversity

The pyrazolo[3,4-d]pyrimidine core is a common feature among analogs, but substituent variations significantly influence properties:

Compound Substituents Key Features
Target Compound Morpholino (position 4), ethyl-linked thiophene-2-carboxamide (position 1) Balanced hydrophilicity from morpholino; potential for hydrophobic interactions via thiophene
2u () Thioether-linked benzothiazole, ethoxyethoxyethoxy chain Enhanced solubility from polyether chain; benzothiazole may improve DNA binding
2v () Biotinyl-pentanamide, benzooxazole-thioether Biotin tag for targeted delivery; benzooxazole enhances metabolic stability
Example 62 () Chromen-4-one, 5-fluoro-3-(3-fluorophenyl) group Fluorinated aromatic systems improve membrane permeability; chromenone adds rigidity
Compound 39 () 4-Fluorobenzyl, thiophen-2-ylmethyl carboxamide Fluorine enhances bioavailability; simpler carboxamide linker for synthetic ease

Physical and Spectroscopic Properties

  • Melting Points :
    • Example 62 (): 227–230°C, reflecting high crystallinity from fluorinated groups.
    • Compound 39 (): 129°C, lower due to flexible thiophenemethyl chain.
  • Mass Spectrometry :
    • Example 62: m/z 560.2 (M⁺+1).
    • Analog: m/z 485.6 (M⁺+1).

Functional Group Impact on Bioactivity

  • Morpholino Group (Target Compound, ): Improves water solubility and kinase binding via hydrogen bonding.
  • Thioether Linkages (): Enhance metabolic stability but may reduce solubility.
  • Fluorinated Aromatics (): Increase lipophilicity and bioavailability.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound’s pyrazolo[3,4-d]pyrimidine core is a pharmacophore common in kinase inhibitors. The morpholino group at the 4-position enhances solubility and hydrogen-bonding interactions with target enzymes, while the ethyl-thiophene-2-carboxamide side chain contributes to target affinity and metabolic stability. Structural analogs with similar scaffolds show activity against kinases like PI3K and mTOR due to these features .

Q. What synthetic strategies are used to prepare pyrazolo[3,4-d]pyrimidine derivatives like this compound?

Synthesis typically involves:

  • Cyclocondensation : Reacting 4-chloropyrimidine derivatives with aminopyrazoles under basic conditions (e.g., K₂CO₃) to form the pyrazolo[3,4-d]pyrimidine core.
  • Functionalization : Introducing the morpholino group via nucleophilic substitution.
  • Coupling : Using reagents like EDCI/HOBt to attach the thiophene-2-carboxamide moiety via amide bond formation. Reaction conditions (temperature, solvent, catalysts) are optimized to improve yields and purity .

Q. What analytical techniques are critical for characterizing this compound?

  • HPLC : Assess purity (>95% is standard for research use).
  • NMR spectroscopy (¹H, ¹³C): Confirm structural integrity, including substituent positions and stereochemistry.
  • LC-MS : Verify molecular weight and detect impurities.
  • X-ray crystallography : Resolve ambiguous stereochemistry or confirm binding modes in co-crystals with target proteins .

Advanced Research Questions

Q. How can researchers optimize the pharmacokinetic profile while maintaining potency?

  • Structural modifications : Replace the morpholino group with a tetrahydropyran ring to reduce metabolic oxidation while retaining solubility.
  • Linker adjustment : Shorten the ethyl spacer to improve membrane permeability without compromising target binding.
  • SAR studies : Systematically vary substituents (e.g., methyl, fluorine) on the thiophene ring to balance bioavailability and activity. In vivo PK/PD studies in rodent models are essential for validation .

Q. How to resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?

  • Standardized assays : Use identical cell lines (e.g., HEK293T for kinase assays) and protocols to minimize variability.
  • Co-crystallography : Determine binding modes of active vs. inactive analogs to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions).
  • Meta-analysis : Compare impurity profiles (e.g., HPLC traces) from conflicting studies; trace impurities (e.g., unreacted intermediates) may artificially inflate or suppress activity .

Q. How does the substitution pattern on the pyrazolo[3,4-d]pyrimidine core affect kinase selectivity?

  • 1-position substituents : Bulky groups (e.g., ethyl) occupy hydrophobic pockets in specific kinases (e.g., ABL1), reducing off-target effects.
  • 6-position modifications : Electron-withdrawing groups (e.g., methylthio) enhance selectivity for lipid kinases like PI3Kγ.
  • Validation : Use kinase profiling panels (e.g., Eurofins KinaseScan) and computational docking (e.g., AutoDock Vina) to map structure-selectivity relationships .

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